molecular formula C6H7BrN2 B1340063 3-Bromo-2-methylpyridin-4-amine CAS No. 97944-41-7

3-Bromo-2-methylpyridin-4-amine

Cat. No. B1340063
CAS RN: 97944-41-7
M. Wt: 187.04 g/mol
InChI Key: ZMQJEWNCZJALJI-UHFFFAOYSA-N
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Description

The compound "3-Bromo-2-methylpyridin-4-amine" is a brominated pyridine derivative with potential utility in various chemical syntheses and pharmaceutical applications. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related bromopyridines and their interactions with amines, which can be extrapolated to understand the behavior of "3-Bromo-2-methylpyridin-4-amine."

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves multistep reactions, including halogenation, amination, and sometimes complex rearrangements. For instance, the synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine involves diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of potent opioids like carfentanil from 2-bromo-6-isocyanopyridine demonstrates the utility of bromopyridines as intermediates in multicomponent chemistry .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one derivatives . Although the structure of "3-Bromo-2-methylpyridin-4-amine" is not directly analyzed in the provided papers, similar analytical methods could be applied to determine its crystal structure and confirm its molecular geometry.

Chemical Reactions Analysis

Bromopyridines can undergo various chemical reactions, including nucleophilic substitution and amination. For example, the reaction of 3-bromo-4-nitropyridine with amines can lead to unexpected nitro-group migration, indicating the complexity of reactions involving bromopyridines . The amination of dibromopyridines with potassium amide in liquid ammonia can result in diaminopyridines or mixtures of compounds, depending on the substitution pattern of the starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the pyridine ring. The chemoselective functionalization of bromopyridines, as seen in the amination of 5-bromo-2-chloro-3-fluoropyridine, can lead to products with distinct properties based on the reaction conditions and the nature of the substituents . The reactivity of these compounds in nucleophilic substitution reactions is also a key aspect of their chemical properties, as demonstrated by the selective substitution reactions of various bromopyridines .

Scientific Research Applications

1. Application in the Field of Medicinal Chemistry

  • Summary of the Application : The compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
  • Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to produce these novel pyridine derivatives . This reaction is catalyzed by palladium .
  • Results or Outcomes : The reaction results in the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield . These derivatives are potential candidates as chiral dopants for liquid crystals . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

2. Application in the Field of Polymer Chemistry

  • Summary of the Application : The compound can potentially be used in polymerization-induced self-assembly (PISA), a technique for producing colloidal dispersions of block copolymer particles with desired morphologies .
  • Methods of Application : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms . This method enables the production of biodegradable objects and particles with various functionalities .
  • Results or Outcomes : The use of “3-Bromo-2-methylpyridin-4-amine” in PISA could potentially lead to the production of particles with diverse morphologies and functionalities .

Safety And Hazards

“3-Bromo-2-methylpyridin-4-amine” is associated with several hazards. It may cause damage to organs through prolonged or repeated exposure. It may also cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

The future directions for “3-Bromo-2-methylpyridin-4-amine” could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives could potentially serve as chiral dopants for liquid crystals .

properties

IUPAC Name

3-bromo-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQJEWNCZJALJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540241
Record name 3-Bromo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpyridin-4-amine

CAS RN

97944-41-7
Record name 3-Bromo-2-methyl-4-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylpyridin-4-amine
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